1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole
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Overview
Description
1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-fluoro-4-methylpyridine with suitable reagents to form the desired imidazole derivative . The reaction conditions often include the use of solvents like dimethylacetamide and catalysts such as palladium .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as Suzuki-Miyaura coupling are employed to form carbon-carbon bonds efficiently . The choice of reagents and conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
- Methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate
- 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone
Uniqueness: 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
143266-97-1 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-methyl-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C14H13N3/c1-10-6-5-8-12(15-10)14-16-11-7-3-4-9-13(11)17(14)2/h3-9H,1-2H3 |
InChI Key |
DDISCTQBSJRCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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